![molecular formula C18H17ClN4O2 B2494430 2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide CAS No. 1203150-35-9](/img/structure/B2494430.png)
2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
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Description
This compound belongs to a class of chemicals that exhibit a range of biological activities and are of interest for their potential therapeutic applications. The structure suggests it is a derivative of triazoles, known for their versatile pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of omega-chloroalkyl isocyanates or isothiocyanates with active methylene compounds in the presence of tertiary amines or sodium to yield various heterocyclic compounds. For instance, compounds have been synthesized from Cl(CH2)nNCO and Cl(CH2)nNCS reacting with active methylene compounds to form oxazolidines, thiazolidines, and oxazines among others (Basheer & Rappoport, 2006).
Molecular Structure Analysis
Studies on compounds with similar structural features often involve X-ray diffraction, IR, NMR, and UV–Vis spectra to determine their molecular structure, vibrational frequencies, and chemical shifts. For example, a compound with a related structure has been characterized by X-ray diffraction and various spectroscopic methods, with results indicating strong agreement between experimental and computed values (Demir et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving triazole derivatives can include condensation reactions with aromatic aldehydes, leading to the formation of benzylidene derivatives with potential biological activities. These reactions showcase the reactivity of the triazole ring and its utility in synthesizing novel compounds (Patel & Dhameliya, 2010).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure can be influenced by the molecular structure and substituents on the triazole ring. For example, antipyrine derivatives with similar structural motifs have been analyzed for their crystalline structure, showing how intermolecular interactions influence the solid-state structure (Saeed et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can inhibit the denaturation of proteins , which signifies potential for anti-inflammatory activity.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Moreover, using chlorine as an isostere for hydrogen can increase potency, and improve solubility , which could potentially impact the bioavailability of this compound.
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment in which they are present .
Future Directions
The future directions for this compound would likely involve further exploration of its biological activities and potential applications in medicinal chemistry. This could include testing its activity against various biological targets and optimizing its structure for improved activity and selectivity .
properties
IUPAC Name |
2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-22-16(13-7-3-2-4-8-13)21-23(18(22)25)12-11-20-17(24)14-9-5-6-10-15(14)19/h2-10H,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIPAGNFYTYXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide |
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